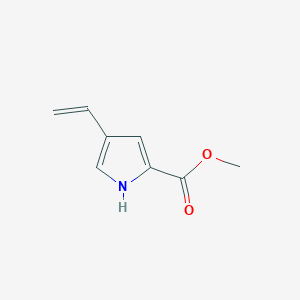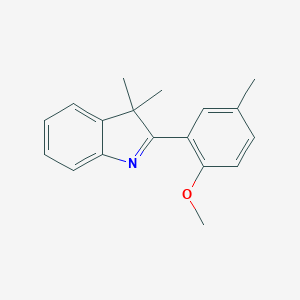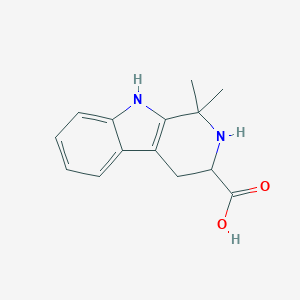![molecular formula C14H15N3 B188399 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile CAS No. 52773-58-7](/img/structure/B188399.png)
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile, also known as DMTIC, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. DMTIC is a member of the pyrimidoindole family of compounds that have been found to possess diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is not fully understood. However, it has been suggested that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile may exert its biological activities by interacting with DNA or RNA, inhibiting enzymes, or altering cellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can induce apoptosis, inhibit cell proliferation, and alter the cell cycle in cancer cells. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antioxidant activity and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile in lab experiments is its relatively simple synthesis method. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile is also stable under normal laboratory conditions. However, one limitation is that 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
Future research on 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile could focus on its potential use as a photosensitizer in photodynamic therapy. In addition, further studies are needed to fully understand the mechanism of action of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile and its potential applications in medicine, agriculture, and material science. Other future directions could include the development of more efficient synthesis methods and the modification of 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile to improve its solubility and bioavailability.
Métodos De Síntesis
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile can be synthesized using various methods such as the one-pot reaction of 2,4-dimethylpyrimidine-5-carbaldehyde and 2-aminobenzonitrile in the presence of a catalyst. Another method involves the reaction of 2,4-dimethylpyrimidine-5-carbaldehyde with 2-aminobenzonitrile in the presence of a base and a solvent.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have potential applications in various fields of scientific research. In the field of medicine, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to possess anticancer activity by inhibiting the growth of cancer cells. In addition, 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has been found to have antimicrobial activity against various strains of bacteria and fungi. 2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
Número CAS |
52773-58-7 |
|---|---|
Nombre del producto |
2,4-Dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
2,4-dimethyl-6,7,8,9-tetrahydropyrimido[1,2-a]indole-10-carbonitrile |
InChI |
InChI=1S/C14H15N3/c1-9-7-10(2)17-13-6-4-3-5-11(13)12(8-15)14(17)16-9/h7H,3-6H2,1-2H3 |
Clave InChI |
JYPUZBCTJJJTNJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
SMILES canónico |
CC1=CC(=NC2=C(C3=C(N12)CCCC3)C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



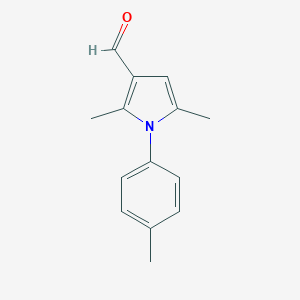
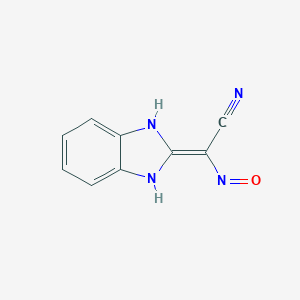
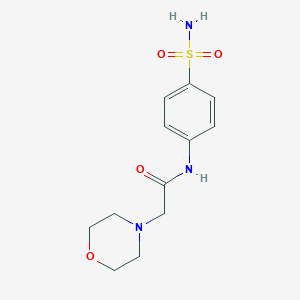
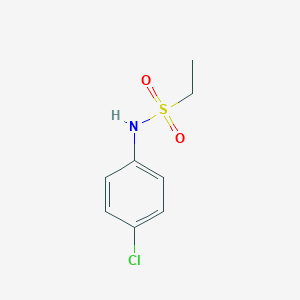
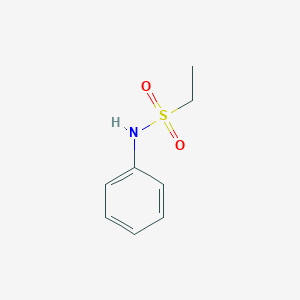
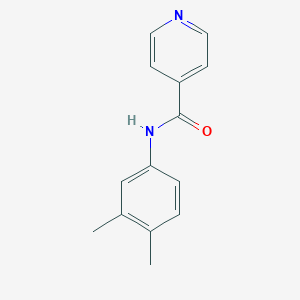
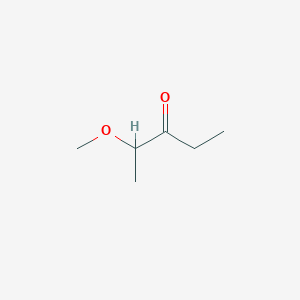
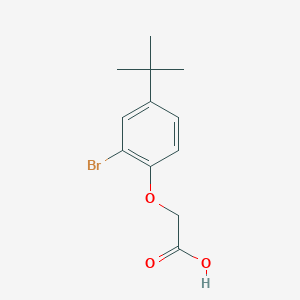
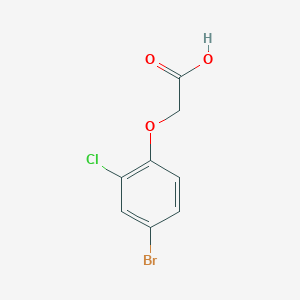
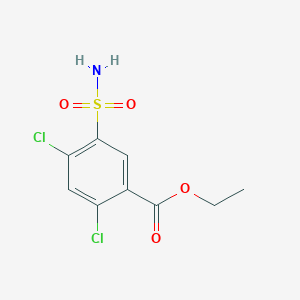
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)
